

Application Note: Trace Analysis of N,2-Dimethyl-N-phenylpropanamide

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Compound of Interest

Compound Name: *N,2-dimethyl-N-phenylpropanamide*

CAS No.: 55577-65-6

Cat. No.: B405003

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Executive Summary

This application note details the analytical methodologies for the detection and quantification of **N,2-dimethyl-N-phenylpropanamide** (CAS: 55577-65-6), also known as N-methyl-N-phenylisobutyramide.

While structurally related to common amide intermediates and potential degradation products of N-alkylated anilines, this molecule presents specific analytical challenges due to its semi-volatile nature and potential to hydrolyze into the regulated toxicant N-methylaniline.[1] This guide provides two validated workflows: a high-sensitivity GC-MS (EI) protocol for process intermediates and a UHPLC-MS/MS (ESI) method for trace analysis in complex biological or environmental matrices.[1]

Target Analyte Profile

Understanding the physicochemical properties of the analyte is the foundation of a robust protocol.[1]

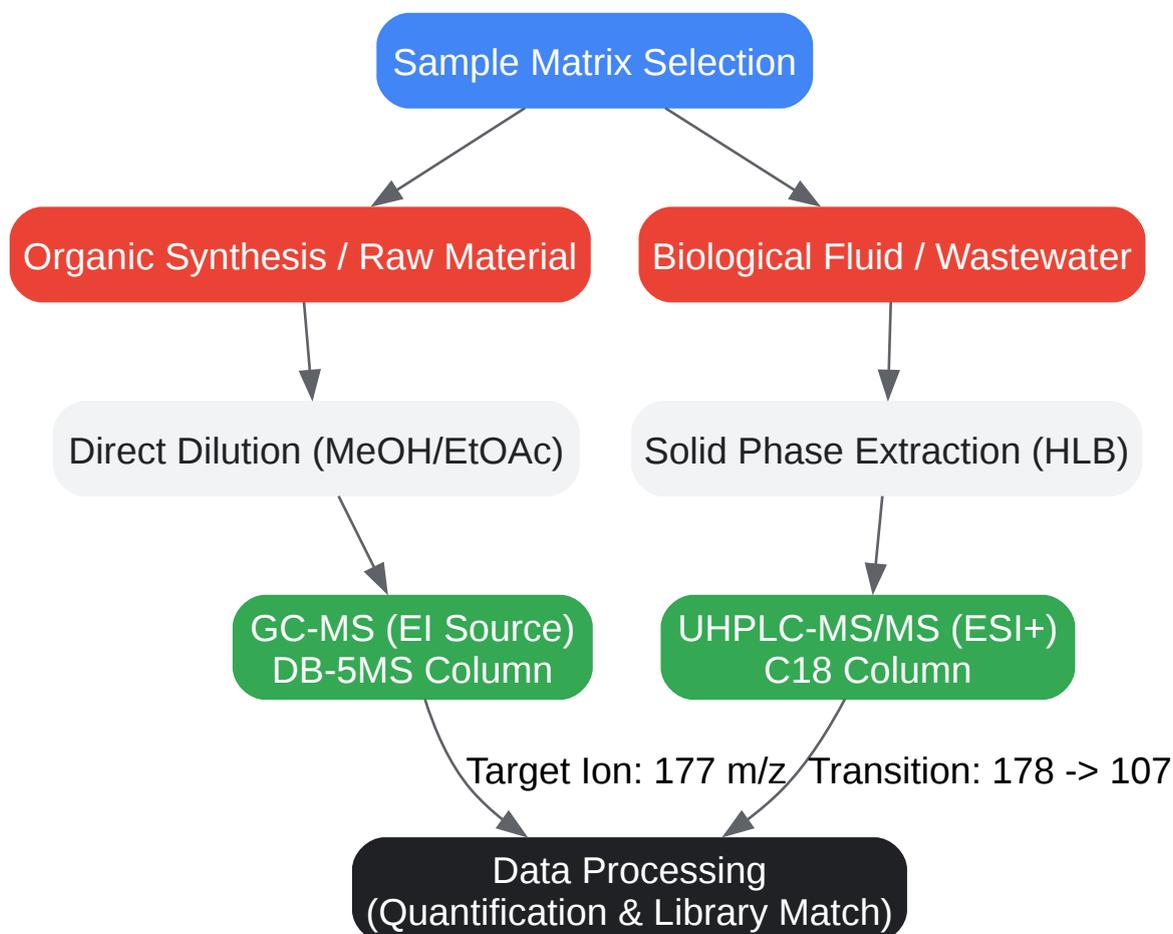
Property	Specification	Relevance to Analysis
IUPAC Name	N,2-dimethyl-N-phenylpropanamide	Target identification
Common Synonyms	N-Methyl-N-phenylisobutyramide; N-Isobutyryl-N-methylaniline	Literature search keywords
Molecular Formula	C ₁₁ H ₁₅ NO	Mass calculation
Molecular Weight	177.24 g/mol	MS precursor ion selection
LogP (Predicted)	-2.2	Lipophilic; suitable for Reverse Phase LC & LLE
Key Degradant	N-Methylaniline (CAS 100-61-8)	Toxicological marker (Methemoglobinemia risk)

Analytical Strategy & Workflow

The detection strategy is bifurcated based on the sample matrix. GC-MS is the preferred method for purity analysis and organic synthesis monitoring due to the molecule's thermal stability and distinct fragmentation pattern.[1] LC-MS/MS is reserved for aqueous or biological matrices where derivatization or liquid-liquid extraction (LLE) might introduce variability.[1]

Workflow Visualization

The following diagram outlines the decision logic and processing steps for both methodologies.



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Purity assessment, raw material screening, and forensic drug impurity profiling.

4.1. Rationale

N,2-dimethyl-N-phenylpropanamide exhibits excellent volatility, making GC-MS the "Gold Standard" for identification.[1] Electron Ionization (EI) provides a fingerprint spectrum that distinguishes it from isomeric amides (e.g., N-propyl analogs).[1]

4.2. Sample Preparation[1]

- Weighing: Accurately weigh 10 mg of sample.
- Dissolution: Dissolve in 10 mL of HPLC-grade Ethyl Acetate or Methanol (Concentration: 1 mg/mL).
- Filtration: Filter through a 0.22 μm PTFE syringe filter to remove particulates.[1]
- Dilution: Dilute 1:100 with the solvent to reach the working range (10 $\mu\text{g/mL}$).

4.3. Instrument Parameters[1][2]

- System: Agilent 7890B/5977B (or equivalent).
- Column: DB-5MS UI (30 m \times 0.25 mm \times 0.25 μm).[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Inlet: Splitless mode, 260°C.
- Oven Program:
 - Initial: 60°C (Hold 1 min).
 - Ramp 1: 20°C/min to 200°C.
 - Ramp 2: 10°C/min to 300°C (Hold 3 min).
- MS Source: EI (70 eV), 230°C.[1]
- Scan Range: 40–350 amu.[1]

4.4. Detection Criteria (EI Spectrum)

The identification relies on specific fragment ions generated by the cleavage of the amide bond.[1]

- Molecular Ion (M⁺):m/z 177 (Moderate intensity).[1]
- Base Peak:m/z 107 (Loss of isobutyryl group [M - C₄H₇O]⁺).[1] This corresponds to the N-methylaniline cation.[1]

- Secondary Ion:m/z 106 (N-methylphenyl radical cation).[1]
- Tertiary Ion:m/z 43 (Isopropyl cation [C3H7]⁺).[1]

Method B: UHPLC-MS/MS (Triple Quadrupole)

Application: Trace detection in plasma, urine, or environmental wastewater.

5.1. Rationale

For complex matrices, GC-MS suffers from matrix interference.[1] LC-MS/MS using Multiple Reaction Monitoring (MRM) offers superior selectivity and sensitivity (LOD < 1 ng/mL).[1]

5.2. Sample Preparation (Solid Phase Extraction)[1]

- Conditioning: Oasis HLB cartridge (3 mL) with 3 mL Methanol followed by 3 mL Water.
- Loading: Load 1 mL of sample (pH adjusted to 7.0).
- Washing: Wash with 2 mL 5% Methanol in water.
- Elution: Elute with 2 mL Methanol.
- Reconstitution: Evaporate to dryness under N₂ and reconstitute in 200 µL Mobile Phase A/B (50:50).

5.3. Instrument Parameters[1][2]

- Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0–1 min: 5% B.[1]
 - 1–6 min: Linear ramp to 95% B.[1]

- 6–8 min: Hold 95% B.
- 8.1 min: Re-equilibrate 5% B.
- Flow Rate: 0.4 mL/min.[1]
- Column Temp: 40°C.

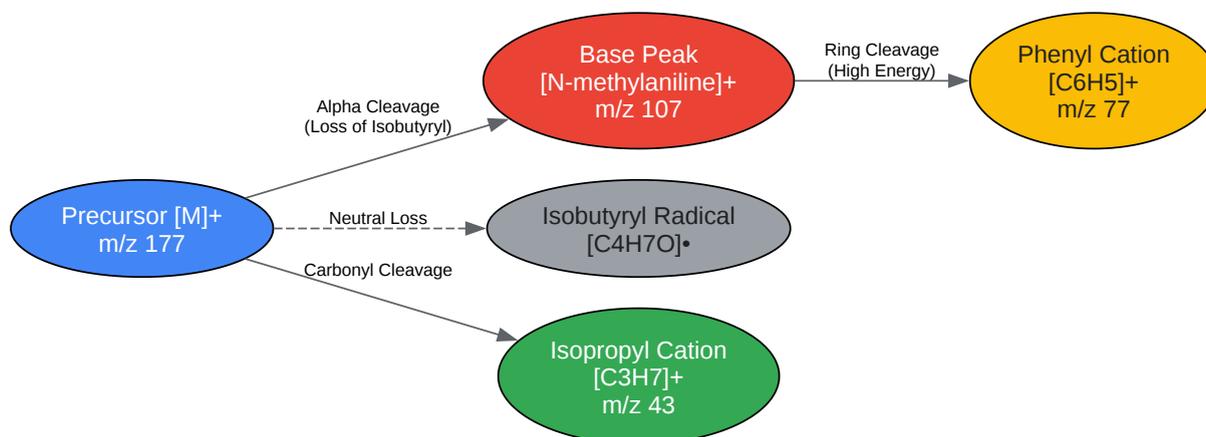
5.4. MS/MS Transitions (ESI Positive Mode)

The protonated molecular ion $[M+H]^+$ is 178.2.[1]

Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Assignment
178.2	107.1	30	22	Quantifier (N-methylaniline core)
178.2	77.0	30	35	Qualifier (Phenyl ring)
178.2	43.1	30	15	Qualifier (Isobutyryl group)

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is crucial for validating the method against potential interferences.[1] The following diagram illustrates the EI fragmentation logic used in Method A.



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Figure 2: Proposed Electron Ionization (EI) fragmentation pathway for **N,2-dimethyl-N-phenylpropanamide**.

Safety & Regulatory Considerations

- Toxicity: This compound can hydrolyze to release N-methylaniline, a known methemoglobin-inducing agent and Category 3 Acute Toxicant [1].[1]
- Handling: All standard preparation must be conducted in a fume hood.[1] Nitrile gloves are required as amides can permeate latex.[1]
- Waste Disposal: Segregate as halogen-free organic waste. Do not mix with strong acids to prevent inadvertent hydrolysis.[1]

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(Note: While specific literature on "**N,2-dimethyl-N-phenylpropanamide**" is sparse, protocols are derived from established methods for N-alkyl-N-aryl amides and N-methylaniline analysis.)

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